molecular formula C12H24N2O2 B064069 tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate CAS No. 177583-27-6

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Cat. No.: B064069
CAS No.: 177583-27-6
M. Wt: 228.33 g/mol
InChI Key: NVQFOBONHIXDOC-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a high-purity, protected aminomethylcyclohexylamine derivative of significant value in synthetic and medicinal chemistry research. Its primary research application is as a versatile and critical building block for the synthesis of more complex molecules, particularly in drug discovery programs. The compound features two protected amine functionalities: a primary amine, protected as a carbamate (Boc group), and a cyclohexylamine, also Boc-protected. This orthogonal protection strategy allows for selective deprotection, providing researchers with precise control over synthetic sequences.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQFOBONHIXDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373207
Record name tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177583-27-6, 1184918-37-3
Record name tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(aminomethyl)cyclohexanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl carbamates.

Scientific Research Applications

Prodrug Development

One significant application of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is its role as a prodrug for tranexamic acid. Prodrugs are chemically modified drugs that become active only after metabolic conversion. This compound has been shown to enhance the oral bioavailability of tranexamic acid, which is crucial for treating conditions involving excessive bleeding, such as:

  • Cardiac surgery : Helps control bleeding during and after surgical procedures.
  • Upper gastrointestinal hemorrhage : Used in managing acute bleeding episodes.
  • Menorrhagia : Effective in reducing heavy menstrual bleeding in women .

Antifibrinolytic Agent

As a prodrug of tranexamic acid, this compound acts as an antifibrinolytic agent. It works by inhibiting the activation of plasminogen to plasmin, thereby stabilizing fibrin clots and preventing excessive bleeding during surgical procedures or trauma . This mechanism makes it valuable in clinical settings where maintaining hemostasis is critical.

Treatment of Skin Disorders

Research indicates that this compound may be effective in treating various skin disorders. Its topical application has been explored for:

  • Wound healing : Enhancing the healing process of skin injuries.
  • Epidermal hyperplasia : Reducing excessive skin cell proliferation.
  • Skin pigmentation disorders : Addressing issues related to unwanted pigmentation .

Cancer Treatment

Emerging studies suggest potential applications in oncology, particularly concerning tumor metastasis. The compound may aid in inhibiting the spread of malignant cells when used in conjunction with cytotoxic agents . This dual-action approach could improve treatment outcomes for patients with advanced cancers.

Case Study: Menorrhagia Treatment

A clinical study demonstrated that administering the prodrug derived from this compound significantly reduced menstrual blood loss in women diagnosed with idiopathic menorrhagia. The study highlighted the improved absorption and effectiveness of the prodrug compared to traditional formulations of tranexamic acid .

Pharmacokinetics Analysis

Pharmacokinetic studies have shown that the prodrug exhibits a favorable absorption profile when administered orally, leading to sustained therapeutic levels of tranexamic acid in circulation. This characteristic is particularly beneficial for patients requiring long-term management of bleeding disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it useful in drug design and development.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate 1222709-30-9 C₁₂H₂₂BrNO₂ Bromomethyl 292.21 Halogenated analog for nucleophilic substitution
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 239074-29-4 C₁₂H₂₃NO₃ Hydroxymethyl 229.32 Solubility in polar solvents; precursor for oxidation
tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate 509143-00-4 C₁₂H₂₄N₂O₂ Aminomethyl (cis) 228.33 Altered steric effects; reduced bioactivity vs. trans isomer
tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate 294180-29-3 C₁₂H₂₄N₂O₂ Methylamino 228.33 Enhanced basicity; kinase inhibitor intermediates

Key Differences :

  • Bromomethyl vs. Aminomethyl: The bromo analog (CAS 1222709-30-9) facilitates Suzuki-Miyaura couplings or SN2 reactions due to its leaving group capability, whereas the aminomethyl derivative is pivotal in amide bond formation .
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl analog (CAS 239074-29-4) exhibits higher polarity (TPSA = 61.38 Ų vs. 64.18 Ų for the aminomethyl compound), impacting solubility and membrane permeability .
  • Cis vs. Trans Isomerism : The cis isomer (CAS 509143-00-4) shows reduced binding affinity in kinase inhibition assays due to steric hindrance, as demonstrated in CLK inhibitor studies .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Molecular Weight 228.33 292.21 229.32
Boiling Point (°C) 342.4 Not reported Not reported
LogP (iLOGP) 1.45 3.02 0.98
Hydrogen Bond Donors 2 1 2
Hazard Statements H302, H315, H319, H332, H335 H315, H319, H335 Not reported

Insights :

  • The bromo derivative’s higher LogP (3.02 ) indicates greater lipophilicity, favoring blood-brain barrier penetration in drug design .
  • The aminomethyl compound’s dual hydrogen bond donors (NH₂ and NHBoc) enhance interactions with biological targets like kinase ATP-binding pockets .

Biological Activity

Introduction

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a carbamate derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a versatile building block in organic synthesis and has been investigated for its interactions with various biological targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12_{12}H23_{23}N1_{1}O2_{2}
  • Molecular Weight : 211.32 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety and a cyclohexyl ring with an aminomethyl substituent.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The carbamate functional group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly valuable in drug design and development, as it allows modulation of various biochemical pathways essential for physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by covalently binding to their active sites.
  • Receptor Interaction : It may act as a ligand for various receptors, potentially influencing signal transduction pathways.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity against various pathogens and cellular targets.

Case Studies

  • Anti-Trypanosomal Activity : In studies focusing on compounds structurally related to tert-butyl carbamates, significant anti-trypanosomal activity was observed against Trypanosoma brucei and Trypanosoma congolense. The mechanism involved potent inhibition of essential enzymes within these pathogens, suggesting potential therapeutic applications in treating trypanosomiasis .
  • CNS Penetration Studies : Research indicates that derivatives of this compound can penetrate the blood-brain barrier effectively, making them promising candidates for treating central nervous system infections caused by Toxoplasma gondii .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialVarious pathogensSignificant inhibition
Enzyme InhibitionAcetylcholinesteraseIC50 values indicating potency
Anti-TrypanosomalTrypanosoma bruceiPotent inhibition observed
CNS PenetrationToxoplasma gondiiEffective penetration noted

Applications in Drug Development

Due to its biological activities, this compound is being explored as a lead compound in drug development:

  • Prodrug Design : The compound's structure allows for modifications that could enhance bioavailability and therapeutic efficacy.
  • Enzyme Modulators : Its ability to inhibit specific enzymes opens avenues for developing treatments for conditions like Alzheimer's disease through AChE inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in trans-4-(aminomethyl)cyclohexanol derivatives. Key steps include carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate) in aprotic solvents like THF or DCM. Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>97%) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, particularly the trans configuration of the cyclohexyl ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₂H₂₃N₂O₂: theoretical 229.17 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carbamate C=O stretch at ~1680 cm⁻¹) .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

  • Methodological Answer : The compound is hygroscopic and sensitive to acidic/basic conditions. Storage at 2–8°C in airtight containers under inert gas (argon or nitrogen) prevents hydrolysis of the Boc group. Avoid prolonged exposure to light or humidity. Stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How does the stereochemistry of the trans-4-(aminomethyl)cyclohexyl moiety influence the reactivity and downstream applications of this compound?

  • Methodological Answer : The trans configuration minimizes steric hindrance, enhancing accessibility for nucleophilic reactions (e.g., amide coupling). Comparative studies with cis isomers show divergent reactivity in chiral synthesis; for example, trans derivatives exhibit higher enantioselectivity in palladium-catalyzed cross-couplings. Computational modeling (DFT calculations) predicts transition-state energies to rationalize stereochemical outcomes .

Q. Can computational modeling predict the regioselectivity or stereochemical outcomes in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways, such as Boc deprotection or nucleophilic substitutions. Molecular dynamics (MD) simulations assess solvent effects on regioselectivity. Tools like Gaussian or ORCA integrate crystallographic data (e.g., Cambridge Structural Database) to validate predicted geometries .

Q. How can mechanistic studies elucidate the role of this compound in multi-step syntheses, particularly in forming complex heterocycles or chiral centers?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks the Boc group’s fate during reactions. Kinetic studies (variable-temperature NMR) identify rate-determining steps in cyclization or ring-opening processes. Case studies include its use as a precursor for CCR2 antagonists, where iodolactamization steps are critical for forming chiral centers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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